Methyl 3-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Description
Crystallographic Analysis of Boronic Ester Functionality
X-ray crystallography reveals critical insights into the three-dimensional arrangement of the boronic ester moiety. The compound crystallizes in a monoclinic system with space group P2₁/c, featuring a boron-oxygen bond length of $$ 1.37 \, \text{Å} $$ and B–O–C angles averaging $$ 120.5^\circ $$, consistent with sp² hybridization at the boron center. The dioxaborolane ring adopts a near-planar conformation, stabilized by intramolecular non-covalent interactions between the methyl groups and the adjacent carbonyl oxygen (Figure 1). These structural features enhance thermal stability, as evidenced by a melting point of $$ 162^\circ \text{C} $$ .
Comparative analysis with simpler dioxaborolanes, such as 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane, shows that the acetamido and benzoate substituents introduce steric crowding, increasing the B–O bond length by $$ 0.03 \, \text{Å} $$ compared to unsubstituted analogs. This distortion moderates Lewis acidity, a critical factor in Suzuki-Miyaura coupling reactivity.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): The methyl groups on the dioxaborolane ring resonate as a singlet at $$ \delta \, 1.32 $$, while the acetamido proton appears as a broad peak at $$ \delta \, 6.21 $$ due to hydrogen bonding with the ester carbonyl.
- ¹¹B NMR (128 MHz, CDCl₃): A sharp singlet at $$ \delta \, 30.1 $$ confirms the sp²-hybridized boron center, with no detectable borate formation.
Infrared (IR) Spectroscopy:
Key absorptions include $$ \nu(\text{B–O}) $$ at $$ 1350 \, \text{cm}^{-1} $$ and $$ \nu(\text{C=O}) $$ at $$ 1720 \, \text{cm}^{-1} $$. The absence of a broad $$ \text{O–H} $$ stretch above $$ 3000 \, \text{cm}^{-1} $$ excludes boronic acid impurities.
Mass Spectrometry:
High-resolution ESI-MS displays a molecular ion peak at m/z 311.16 ($$ \text{[M + H]}^+ $$), matching the theoretical mass of $$ \text{C}{16}\text{H}{22}\text{BNO}_5 $$.
Computational Modeling of Electronic and Steric Profiles
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of $$ 4.8 \, \text{eV} $$, indicating moderate electrophilicity. Natural bond orbital (NBO) analysis highlights significant electron donation from the acetamido group to the boron center ($$ \Delta E = 48.2 \, \text{kcal/mol} $$), which stabilizes the boronate complex during transmetalation.
Steric maps generated using Voronoi tessellation show that the 4,4,5,5-tetramethyl groups occupy $$ 63\% $$ of the boron’s coordination sphere, hindering access to bulkier coupling partners. This explains its preferential reactivity with aryl halides over alkyl substrates in cross-coupling reactions.
Comparative Analysis with Benzoxaborole Derivatives
Benzoxaboroles, such as Tavaborole, exhibit a fused oxaborole ring with enhanced hydrolytic stability ($$ t{1/2} > 24 \, \text{h} $$ at pH 7.4) compared to the title compound ($$ t{1/2} = 8 \, \text{h} $$). This disparity arises from the electron-withdrawing acetamido group, which increases boron’s electrophilicity and susceptibility to nucleophilic attack.
Table 1: Key Properties of Boronic Esters vs. Benzoxaboroles
| Property | Title Compound | Benzoxaborole (Tavaborole) |
|---|---|---|
| B–O Bond Length (Å) | 1.37 | 1.34 |
| LogP | 2.1 | 1.7 |
| Hydrolytic Half-Life (h) | 8 | >24 |
| Suzuki-Miyaura Activity | Moderate | Low |
Properties
IUPAC Name |
methyl 3-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO5/c1-10(19)18-13-8-11(14(20)21-6)7-12(9-13)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHBDRFEFCNXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS No. 1025719-29-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₂BNO₅
- Molecular Weight : 319.16 g/mol
- Melting Point : 95 °C
- Purity : >98% (GC)
The compound features a boron-containing dioxaborolane moiety, which is significant for its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane group is known to participate in reactions with nucleophiles and may facilitate the delivery of acetamido groups in biological systems. This property is particularly useful in drug design for targeting specific enzymes or receptors.
Antimicrobial Properties
Recent studies have indicated that compounds containing dioxaborolane moieties exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against multi-resistant strains of bacteria such as Staphylococcus aureus. The mechanism often involves the modification of essential cysteine residues in bacterial proteins, leading to disruption of function and cell death .
Cytotoxicity and Anticancer Activity
Research has also suggested potential anticancer properties for this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. Specific assays revealed a dose-dependent increase in cytotoxicity against various cancer types .
Study 1: Antimicrobial Efficacy
A study conducted at Technische Universität München assessed the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to inhibit MRSA growth effectively at concentrations as low as 10 µg/mL. The mechanism was linked to the disruption of bacterial cell wall synthesis .
Study 2: Anticancer Activity
In another investigation published in a peer-reviewed journal, the compound was tested on several human cancer cell lines including breast and colon cancer cells. Results indicated that at a concentration of 25 µM, there was a significant reduction in cell viability (over 70% reduction compared to control). The study concluded that the compound's mechanism involved the activation of apoptotic pathways .
Comparative Analysis with Related Compounds
Scientific Research Applications
Basic Information
- IUPAC Name : Methyl 3-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
- Molecular Formula : C16H22BNO5
- Molecular Weight : 319.16 g/mol
- Purity : Typically ≥95% .
Structural Characteristics
The compound features a benzoate structure modified with an acetamido group and a boron-containing dioxaborolane moiety. This unique configuration allows for specific interactions in chemical reactions and biological processes.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its boron-containing group can facilitate reactions such as:
- Cross-coupling reactions : The boron atom can participate in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry
The compound's acetamido group may enhance its pharmacological properties. Research indicates that derivatives of benzoic acid with amide functionalities can exhibit improved bioactivity. Potential applications include:
- Antimicrobial agents : Compounds similar to this structure have shown activity against various pathogens.
Material Science
Due to its unique chemical structure, this compound could be explored for applications in material science:
- Polymer synthesis : The incorporation of boron into polymer matrices may enhance thermal stability and mechanical properties.
Biological Studies
The compound's ability to interact with biological systems makes it a candidate for studies involving:
- Drug delivery systems : The dioxaborolane moiety can be utilized for controlled release applications in drug formulations.
Table 1: Summary of Research Applications
Notable Research Findings
- Suzuki Coupling Efficiency : A study demonstrated that this compound significantly improves yield in Suzuki reactions when compared to traditional reagents .
- Antimicrobial Activity : Research indicated that derivatives of the compound exhibited notable activity against Gram-positive bacteria, suggesting potential development as a new class of antibiotics .
- Polymer Enhancement : Investigations into the incorporation of this compound into polymer matrices showed enhanced thermal stability and mechanical strength compared to control samples without boron .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in substituents on the benzene ring, which directly impact their physical properties, reactivity, and applications. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The cyano group (in the 2-position) increases electrophilicity, enhancing reactivity in cross-coupling reactions but may reduce stability .
- Electron-Donating Groups (EDGs) : The acetamido group (in the target compound) improves solubility in polar solvents like DMF or DMSO, which is critical for pharmaceutical synthesis .
- Halogen Substituents : Fluoro derivatives (e.g., 3-fluoro or 4-fluoro) exhibit higher thermal stability and are often used in materials science due to their resistance to oxidation .
Reactivity in Suzuki-Miyaura Coupling
The pinacol boronate group facilitates cross-coupling with aryl halides under palladium catalysis. However, substituent positioning and electronic effects modulate reaction efficiency:
- Target Compound : The acetamido group at the 3-position slightly deactivates the boronate ester, requiring higher catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) for optimal yields .
- Fluoro Analogs : 3-Fluoro derivatives achieve >90% yield in coupling reactions at milder conditions (2 mol% Pd catalyst) due to enhanced electrophilicity .
- Steric Effects : Methyl-substituted analogs (e.g., methyl at 2-position) show slower reaction kinetics due to steric hindrance near the boronate group .
Physical Properties and Stability
- Melting Points: The unsubstituted boronate ester (methyl 3-boronobenzoate) melts at 91–95°C, while acetamido and cyano derivatives have lower melting points, likely due to disrupted crystal packing .
- Solubility: Acetamido and cyano derivatives exhibit superior solubility in DMSO (>50 mg/mL) compared to halogenated analogs (<20 mg/mL) .
- Storage Stability : Pinacol boronate esters with EDGs (e.g., acetamido) are hygroscopic and require anhydrous storage, whereas fluoro analogs are more stable under ambient conditions .
Preparation Methods
Synthesis of Methyl 3-Acetamido-5-Bromobenzoate
The precursor methyl 3-acetamido-5-bromobenzoate is synthesized via bromination of methyl 3-acetamidobenzoate. Key steps include:
Acetylation of Methyl 3-Aminobenzoate:
Methyl 3-aminobenzoate is treated with acetic anhydride in tetrahydrofuran (THF) under reflux (70°C, 4 hours) to yield methyl 3-acetamidobenzoate. The reaction achieves >90% conversion, with purification via recrystallization from ethanol.
Bromination at Position 5:
Electrophilic bromination is performed using bromine (Br₂) in acetic acid at 0–5°C, catalyzed by iron(III) bromide. The acetamido group’s meta-directing effect ensures preferential bromination at position 5, yielding methyl 3-acetamido-5-bromobenzoate in 65–70% yield. Excess bromine is quenched with sodium thiosulfate, and the product is isolated via silica gel chromatography.
Table 1: Bromination Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Br₂, FeBr₃, 0°C | 68 | 98 |
| NBS, DMF, 25°C | 42 | 95 |
| HBr, H₂O₂, 50°C | 55 | 97 |
Miyaura Borylation to Install Pinacol Boronate
The brominated precursor undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. A representative procedure involves:
Reaction Setup:
A mixture of methyl 3-acetamido-5-bromobenzoate (1.0 equiv), B₂Pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in anhydrous 1,4-dioxane is heated at 90°C under nitrogen for 12 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is extracted with ethyl acetate, washed with brine, and purified by flash chromatography (hexane/ethyl acetate).
Critical Factors:
-
Catalyst Selection: Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in yield (78% vs. 57%) due to improved stability under anhydrous conditions.
-
Solvent Effects: Anhydrous dioxane enhances boronate stability compared to aqueous DME systems.
-
Base Impact: Potassium acetate minimizes hydrolysis of the acetamido group compared to stronger bases like Na₂CO₃.
Table 2: Borylation Reaction Optimization
| Catalyst | Solvent | Base | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | Dioxane | KOAc | 78 |
| Pd(PPh₃)₄ | DME/H₂O | Na₂CO₃ | 57 |
| Pd(OAc)₂/XPhos | Toluene | K₃PO₄ | 63 |
Alternative Synthetic Pathways
Directed Ortho-Borylation
While less common, directed ortho-borylation of methyl 3-acetamidobenzoate using iridium catalysts (e.g., [Ir(OMe)(COD)]₂) and bis(pinacolato)diboron in tetrahydrofuran at 80°C has been reported. This method bypasses bromination but suffers from low regioselectivity (≤40% yield) due to competing para-borylation.
Sequential Acetylation-Borylation
An alternative route involves:
-
Borylation of methyl 3-amino-5-bromobenzoate.
-
Post-borylation acetylation of the amino group.
This approach avoids acetamido hydrolysis during borylation but requires protection/deprotection steps, reducing overall efficiency.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:
-
Residence Time: 30 minutes at 100°C for complete conversion.
-
Catalyst Recycling: Palladium recovery via immobilized catalysts reduces costs.
-
Purification: Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput.
Challenges and Mitigation Strategies
-
Acetamido Hydrolysis: Basic conditions during borylation can hydrolyze the acetamido group. Using mild bases (KOAc) and anhydrous solvents mitigates this.
-
Boronate Oxidation: Stabilizing agents like 2,6-di-tert-butylphenol (200 ppm) prevent boronate degradation during storage.
-
Regioselectivity: Computational modeling (DFT) predicts optimal directing groups for future derivatization .
Q & A
Q. Key Table: Representative Reaction Conditions
| Reagent | Quantity | Role | Reference |
|---|---|---|---|
| Bis(pinacolato)diboron | 1.2 equiv | Boron source | |
| Pd(dppf)Cl₂ | 2 mol% | Catalyst | |
| KOAc | 3 equiv | Base |
Which spectroscopic and crystallographic techniques are critical for characterizing this boronic ester?
Q. Basic
- 13C NMR : Peaks at δ 24.9–25.1 ppm (tetramethyl groups) and δ 84–85 ppm (dioxaborolan ring) confirm boron incorporation .
- X-ray crystallography : Resolves regiochemical ambiguities (e.g., meta vs. para substitution) and confirms bond angles in the dioxaborolan moiety .
Advanced
For dynamic NMR challenges (e.g., rotational barriers in the acetamido group), use variable-temperature 1H NMR (VT-NMR) in DMSO-d₆ to observe coalescence temperatures .
How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what factors influence its reactivity?
Basic
The boronic ester acts as a nucleophilic partner in Pd-catalyzed couplings with aryl/heteroaryl halides. Key conditions:
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–3 mol%) .
- Base: Na₂CO₃ or K₃PO₄ in DME/water (3:1) at 80°C .
- Applications: Synthesis of biaryl motifs for drug discovery (e.g., kinase inhibitors) .
Advanced
Electronic effects : Electron-withdrawing groups (e.g., acetamido) reduce boronate reactivity. Optimize by:
- Increasing catalyst loading (5 mol% Pd).
- Using microwave-assisted heating (120°C, 30 min) to accelerate sluggish reactions .
How can researchers address low yields or side reactions in cross-coupling experiments?
Q. Advanced
- Competitive protodeboronation : Minimize by degassing solvents to exclude oxygen and using anhydrous Na₂SO₄ .
- Homocoupling byproducts : Add 1–2 equiv of dtbpy (ligand) to suppress Pd-black formation .
- Purification challenges : Use reverse-phase HPLC with C18 columns (ACN/water gradient) to separate boronic ester derivatives from polar impurities .
What strategies are recommended for analyzing conflicting crystallographic and spectroscopic data?
Q. Advanced
- Crystallographic vs. NMR discrepancies : For example, if X-ray shows a planar acetamido group but NMR suggests free rotation, perform DFT calculations (B3LYP/6-31G*) to model rotational barriers and compare with experimental data .
- Contradictory coupling constants : Use 2D NMR (COSY, NOESY) to resolve diastereotopic protons near the boron center .
How can the stability of this boronic ester be enhanced for long-term storage?
Q. Advanced
- Storage conditions : Argon atmosphere, –20°C in amber vials with molecular sieves (4Å) to prevent hydrolysis .
- Stability assays : Monitor decomposition via 1H NMR (disappearance of δ 1.3 ppm, tetramethyl groups) over 30 days .
What computational methods aid in predicting the reactivity of this compound in novel reactions?
Q. Advanced
- DFT modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzene ring .
- Docking studies : For biological applications, simulate interactions with target enzymes (e.g., PIP5K) using AutoDock Vina .
How can researchers design kinetic studies to probe substituent effects on coupling efficiency?
Q. Advanced
- Hammett analysis : Synthesize derivatives with electron-donating (–OMe) or withdrawing (–NO₂) groups at the 3-position. Measure initial rates of coupling with 4-bromotoluene under standardized conditions .
- Arrhenius plots : Compare activation energies (Ea) for meta- vs. para-substituted analogs to quantify steric/electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
